molecular formula C9H12Cl2N2O2 B6160850 methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride CAS No. 2694734-33-1

methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride

Cat. No.: B6160850
CAS No.: 2694734-33-1
M. Wt: 251.1
InChI Key:
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Description

Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyridine derivatives: These compounds share the same core structure but differ in their functional groups and substituents.

    Azaindoles: These are similar in structure but have nitrogen atoms at different positions within the ring system.

    Indole derivatives: These compounds have a similar bicyclic structure but with different heteroatoms.

Uniqueness

Methyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2694734-33-1

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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